3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID
Overview
Description
3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a chlorobenzoyl group and a dimethoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chlorobenzoyl Intermediate: The reaction begins with the chlorination of benzoyl chloride to form 3-chlorobenzoyl chloride.
Amination: The 3-chlorobenzoyl chloride is then reacted with an amine to form the 3-chlorobenzoylamine intermediate.
Coupling with Dimethoxyphenylpropanoic Acid: The final step involves coupling the 3-chlorobenzoylamine with 3-(3,4-dimethoxyphenyl)propanoic acid under appropriate reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: Lacks the chlorobenzoyl group but shares the dimethoxyphenylpropanoic acid backbone.
3-chlorobenzoylamine: Contains the chlorobenzoyl group but lacks the dimethoxyphenylpropanoic acid structure.
Properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-24-15-7-6-11(9-16(15)25-2)14(10-17(21)22)20-18(23)12-4-3-5-13(19)8-12/h3-9,14H,10H2,1-2H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYCNERVVRAQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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